N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a cyano group, and a fluorobenzoyl moiety. Its molecular formula is C20H14FN3O4, and it has a molecular weight of 379.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 4-cyano-2-fluorobenzoic acid: This can be achieved by the reaction of 4-cyanobenzoic acid with fluorinating agents under controlled conditions.
Coupling with 2-methoxyaniline: The 4-cyano-2-fluorobenzoic acid is then coupled with 2-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate amide.
Cyclization to form benzofuran ring: The intermediate amide undergoes cyclization under acidic or basic conditions to form the benzofuran ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and structural features. The presence of the benzofuran ring, cyano group, and fluorobenzoyl moiety imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H16FN3O4 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H16FN3O4/c1-31-21-12-16(27-23(29)17-8-6-14(13-26)10-18(17)25)7-9-19(21)28-24(30)22-11-15-4-2-3-5-20(15)32-22/h2-12H,1H3,(H,27,29)(H,28,30) |
InChI Key |
JNAVMFHILLXNEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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